

BI-D1870: A Technical Guide to a Potent RSK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **BI-D1870**, a potent and specific small molecule inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. It details the inhibitor's mechanism of action, its interaction with the RSK target protein, quantitative biochemical and cellular data, experimental protocols, and the critical signaling pathways involved.

Introduction to BI-D1870 and its Target, RSK

BI-D1870 is a cell-permeable dihydropteridinone derivative identified as a highly potent, ATP-competitive inhibitor of all four isoforms of Ribosomal S6 Kinase (RSK1, RSK2, RSK3, and RSK4).[1][2] The RSK family of serine/threonine kinases are crucial downstream effectors of the Ras/mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Activated by Extracellular signal-Regulated Kinases (ERK1/2), RSK isoforms play a pivotal role in mediating a wide array of cellular processes, including gene transcription, mRNA translation, cell proliferation, and survival.[3][5] Given the frequent hyperactivation of the Ras/ERK/RSK pathway in various cancers, RSK has emerged as an attractive therapeutic target, and BI-D1870 serves as a critical chemical probe to elucidate its biological functions.[3][4]

Mechanism of Action and Target Profile

BI-D1870 functions as a reversible, ATP-competitive inhibitor that specifically targets the N-terminal kinase domain (NTKD) of the RSK proteins.[1][6] This is demonstrated by its ability to inhibit a mutant form of RSK2 that lacks the C-terminal kinase domain.[1][7] While highly

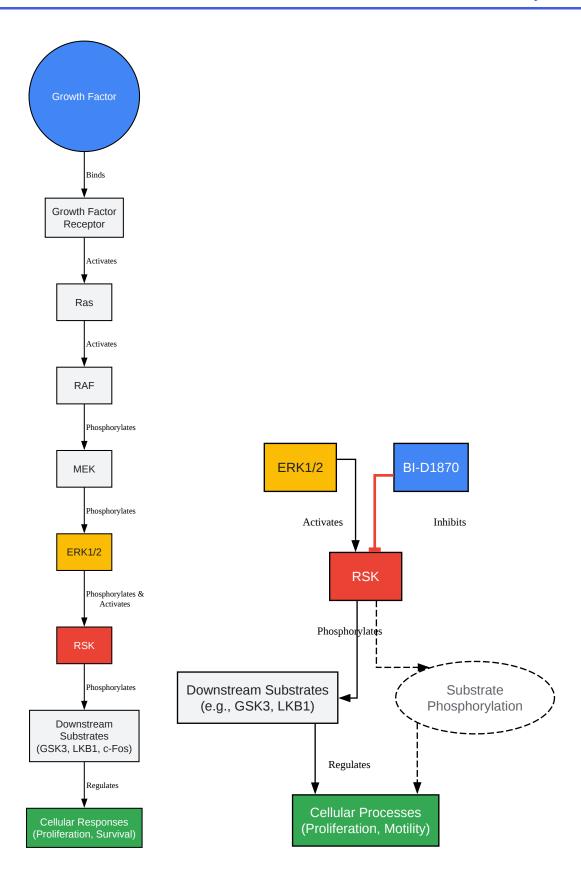


selective for RSK isoforms over other related AGC kinases, it is important to note that at higher concentrations, **BI-D1870** can exhibit off-target activity against other kinases such as Polo-like kinase 1 (PLK1) and Aurora B.[7][8][9]

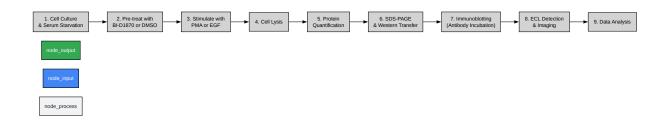
The RSK Signaling Pathway

RSK is a direct substrate of ERK1/2. Upon stimulation by extracellular signals like growth factors, a phosphorylation cascade is initiated, culminating in ERK activation.[3] Activated ERK then phosphorylates and activates RSK, which in turn phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus to regulate cellular functions.[5] [10]









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